molecular formula C11H13ClN2 B1483972 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 2092563-36-3

3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No. B1483972
CAS RN: 2092563-36-3
M. Wt: 208.69 g/mol
InChI Key: RRGZNHUWMMGBBK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole, also known as 3-CM-2-PY-THI, is a synthetic organic compound with a unique structure and a wide range of biological applications. It is a derivative of indazole, an aromatic five-membered heterocyclic compound with a nitrogen atom at the center and a chlorine atom at the 3-position. 3-CM-2-PY-THI has been studied for its potential use in medicinal chemistry and biochemistry, due to its ability to interact with a variety of proteins and enzymes.

Scientific Research Applications

Synthesis and Characterization

  • Efficient Microwave-Assisted Synthesis : Tetrahydroindazoles, including 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole, have been synthesized using microwave irradiation. This method offers improved yields and shorter reaction times, making it a green and efficient approach for producing these compounds. The synthesized indazoles have been characterized using spectroscopy and X-ray analysis (Polo et al., 2016).

Agricultural Applications

  • Herbicide Development : Indazole derivatives have been explored as potential paddy field herbicides. Certain indazole compounds demonstrated effective weed control in rice fields with low environmental toxicity (Hwang et al., 2005).

Structural Studies

  • Crystallographic Analysis : The structures of various NH-indazoles, including tetrahydroindazole derivatives, have been determined through X-ray crystallography. This research aids in understanding the molecular configuration and potential interactions of these compounds (Teichert et al., 2007).

Chemical Reactions and Ligands

  • Asymmetric Alkylations : Tetrahydroindazoles have been utilized in the synthesis of optically active pyrazole ligands, which are subsequently used in asymmetric allylic alkylations. This highlights their role in producing enantiomerically enriched compounds (Bovens et al., 1993).

Biological Interactions and Toxicology

  • Mutagenicity Studies : Compounds containing the indazole motif have been studied for their mutagenicity and metabolism-dependent reactions. These studies provide insights into the biochemical interactions and potential risks associated with indazole derivatives (Chen et al., 2006).

properties

IUPAC Name

3-(chloromethyl)-2-prop-2-ynyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-2-7-14-11(8-12)9-5-3-4-6-10(9)13-14/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGZNHUWMMGBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C2CCCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
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3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 3
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3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 4
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 5
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 6
Reactant of Route 6
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole

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